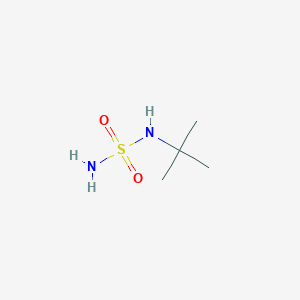

(Tert-butylsulfamoyl)amine

Description

Foundational Context of Sulfamoyl Functional Groups in Chemical Sciences

The sulfamoyl group, with the general structure R-SO₂NH₂, is a cornerstone of numerous biologically active molecules. nih.govwikipedia.org It is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and an organic substituent. ucla.edu This arrangement confers a rigid, crystalline nature to many sulfonamides. wikipedia.org The sulfamoyl group is a key component in a variety of compounds, including those with antimicrobial, diuretic, and anticancer properties. ekb.eg

The reactivity of the sulfamoyl group is a key aspect of its chemical nature. For instance, sulfamoyl chlorides are highly electrophilic and readily react with nucleophiles like alcohols and amines to form stable sulfonamides and sulfamates. This reactivity is fundamental to the synthesis of a wide array of derivatives.

Historical Trajectory of Research in Sulfamide (B24259) and Sulfinamide Chemistry

The history of sulfamide chemistry is intrinsically linked to the discovery of sulfonamide drugs. In the early 20th century, Gerhard Domagk's discovery that the dye Prontosil possessed antibacterial properties marked a significant milestone. pharmacyconcepts.inopenaccesspub.org It was later found that Prontosil is a prodrug, metabolizing in the body to sulfanilamide (B372717), the active antibacterial agent. pharmacyconcepts.inopenaccesspub.org This discovery spurred the development of a plethora of antibacterial sulfonamides, including sulfapyridine, sulfacetamide, and sulfathiazole. openaccesspub.org

The development of non-antibacterial sulfonamides followed, with researchers discovering that modifications to the sulfanilamide structure could lead to compounds with different biological activities. openaccesspub.org This led to the creation of diuretics and hypoglycemic agents, expanding the therapeutic applications of the sulfonamide scaffold. ekb.egopenaccesspub.org The synthesis of sulfamides has evolved, with various methods developed to construct this functional group, including the reaction of sulfamoyl chloride with amines. google.com

Strategic Significance of the Tert-butyl Moiety in Amine and Sulfonamide Derivatives

The tert-butyl group, a bulky and sterically demanding substituent, plays a crucial role in modifying the properties of organic molecules. researchgate.netresearchgate.net In the context of amine and sulfonamide derivatives, its incorporation can significantly influence a compound's biological activity and pharmacokinetic profile. researchgate.nethyphadiscovery.com

One of the primary roles of the tert-butyl group is to provide steric hindrance, which can protect adjacent functional groups from metabolic degradation, thereby increasing the stability of the molecule. researchgate.net This steric bulk can also enhance the selectivity of a drug for its target receptor. hyphadiscovery.com However, the high lipophilicity of the tert-butyl group can sometimes be a disadvantage in drug development, potentially leading to poor solubility and increased metabolism. acs.org Despite this, the tert-butyl group is found in a number of successful drugs, where its properties are leveraged to enhance potency and efficacy. hyphadiscovery.comacs.org In some cases, the tert-butyl group in (tert-butylsulfamoyl)amine can be cleaved under specific reaction conditions, such as with trifluoroacetic acid, allowing for the synthesis of other N-substituted sulfamides. google.com

Overview of Advanced Research Themes for Sulfamoyl Amine Systems

Current research on sulfamoyl amine systems is diverse and expanding into various therapeutic areas. One area of focus is the development of novel hepatitis B virus (HBV) nucleocapsid assembly modulators. nih.gov Researchers are designing and synthesizing new sulfamoyl-based compounds that can interfere with the viral life cycle. nih.gov

Another significant research avenue involves the design of angiotensin II receptor antagonists. nih.gov Here, derivatives of 5-sulfamoyl benzimidazole (B57391) are being synthesized and evaluated for their potential to treat hypertension. nih.gov Studies have shown that the nature of the alkyl group on the sulfamoyl moiety, such as a tert-butyl group, can significantly impact the compound's activity. nih.gov Furthermore, sulfamoyl benzamide (B126) derivatives are being investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions like thrombosis and cancer. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIPUSUKAXTWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butylsulfamoyl Amine and Its Analogues

Direct Synthetic Pathways to (Tert-butylsulfamoyl)amine

An alternative approach involves the direct oxidative coupling of thiols and amines. For instance, a dual copper/palladium catalytic system can facilitate the formation of sulfinamides from aryl thiols and tert-butylamine (B42293). nih.gov While this method provides a direct route, the asymmetric synthesis starting from tert-butyl disulfide remains the more established and widely used method for producing the enantiopure auxiliary.

Precursor Development and Functionalization Strategies

The synthesis of tert-butanesulfinamide and its derivatives relies on the preparation of key precursors and electrophiles. These intermediates are crucial for constructing the chiral auxiliary and for its subsequent reactions.

Tert-butanesulfinyl chloride is a key electrophilic precursor. A practical method for its generation involves the treatment of N-tert-butanesulfinyl amines with hydrogen chloride (HCl) in a solvent like cyclopentyl methyl ether. This reaction quantitatively produces tert-butanesulfinyl chloride and the corresponding amine hydrochloride salt, which can be easily removed by filtration. nih.gov The resulting solution of tert-butanesulfinyl chloride can then be used to regenerate the tert-butanesulfinamide by reacting it with aqueous ammonia, achieving high yields. nih.gov This recycling process enhances the cost-effectiveness and sustainability of using the chiral auxiliary.

Chiral sulfinamides, particularly tert-butanesulfinamide, are foundational to many enantioselective syntheses. Their preparation in enantiopure form is critical for their effectiveness as chiral auxiliaries. nih.gov The method developed by Ellman, starting from tert-butyl disulfide, is a benchmark for producing highly enantiomerically enriched tert-butanesulfinamide. iupac.orgharvard.edu The robustness and scalability of this procedure have contributed to the widespread adoption of tert-butanesulfinamide in both academic and industrial settings. researchgate.net The development of synthetic routes to various chiral sulfinamides continues to be an active area of research, aiming to expand the toolbox of chiral auxiliaries available for asymmetric synthesis. researchgate.netchemrxiv.orgsemanticscholar.org

Asymmetric Synthesis Utilizing Tert-butylsulfinyl Derivatives as Chiral Auxiliaries

The primary application of tert-butanesulfinamide is as a chiral auxiliary to direct stereoselective transformations. osi.lv It reacts with aldehydes and ketones to form N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of a vast range of chiral amines. acs.orgresearchgate.net The tert-butylsulfinyl group activates the imine for nucleophilic attack and effectively shields one of the two diastereotopic faces, leading to high levels of stereocontrol. rsc.orgnih.gov

N-tert-butanesulfinyl imines are excellent electrophiles that undergo diastereoselective addition with a wide variety of nucleophiles. researchgate.netnih.gov The stereochemical outcome of these additions is generally predictable, with the nucleophile attacking the imine carbon from the face opposite the bulky tert-butylsulfinyl group.

Key Nucleophilic Additions:

Organometallic Reagents: Grignard and organolithium reagents add to N-tert-butanesulfinyl aldimines and ketimines to produce a diverse array of α-branched and α,α-dibranched amines with high diastereoselectivity. harvard.edunih.gov

Enolates: The addition of enolates in Mannich-type reactions yields β-amino carbonyl compounds, which are precursors to β-amino acids. iupac.org

Allylation Reactions: Indium-mediated allylations of chiral tert-butanesulfinyl imines proceed with excellent diastereoselectivity, providing access to valuable homoallylic amines. nih.gov

The high degree of stereocontrol is attributed to a six-membered ring, chair-like transition state where the nucleophile attacks from the least sterically hindered face. nih.gov After the addition, the sulfinyl group is easily cleaved with acid to furnish the desired primary amine. acs.org

Table 1: Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

| Imine Substrate (R-CH=NS(O)tBu) | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Aryl Aldimine | Allylmagnesium bromide | Homoallylic Sulfinamide | >95:5 | ~90 |

| Alkyl Aldimine | Ethylmagnesium bromide | α-Ethyl Sulfinamide | >98:2 | ~95 |

| Aryl Ketimine | Methylmagnesium bromide | α,α-Dimethylaryl Sulfinamide | >90:10 | ~85 |

| Glyoxylate Imine | Ethyl 2-bromomethylacrylate (Indium-mediated) | Amino Diester | Single diastereoisomer | High |

The diastereoselective reduction of the carbon-nitrogen double bond in N-tert-butanesulfinyl imines provides a powerful method for synthesizing chiral amines. acs.org The choice of reducing agent is critical as it can influence the stereochemical outcome, sometimes allowing for selective access to either product diastereomer from the same starting imine. researchgate.net

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and L-Selectride. acs.orgysu.am Reductions with NaBH₄ often proceed with high diastereoselectivity. ysu.am Interestingly, by switching the reducing agent to a bulkier hydride source like L-Selectride, the stereoselectivity can often be reversed, providing access to the opposite diastereomer. researchgate.net This reversal is attributed to a change in the transition state geometry, where the bulkier reagent attacks from the opposite face of the imine.

More recently, N-heterocyclic carbene (NHC) boranes have been shown to be highly efficient reagents for the reduction of a variety of tert-butanesulfinyl ketimines, achieving excellent yields and diastereomeric excesses, often comparable or superior to traditional reducing agents. acs.org

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

| Ketimine Substrate (R¹,R²-C=NS(O)tBu) | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (d.r.) | Yield (%) |

| Aryl-Alkyl Ketimine | NaBH₄ / Ti(OEt)₄ | (S,R) | 96:4 | 97 |

| Aryl-Alkyl Ketimine | L-Selectride | (S,S) | High (Reversed Selectivity) | High |

| Diaryl Ketimine | NaBH₄ | (S,S) or (S,R) | >95:5 | ~90 |

| Various Ketimines | NHC-borane | (S,R) or (S,S) | up to >99:1 | up to 95 |

Modern Approaches in Sulfamoyl Amine Construction

Recent advancements in synthetic organic chemistry have introduced novel and efficient methods for the construction of sulfamoyl amines and related sulfonamide structures. These modern approaches, including transition metal-catalyzed reactions, organocatalysis, and innovative energy sources like ultrasound, offer improved efficiency, selectivity, and substrate scope compared to traditional methods.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis has emerged as a powerful tool for forging carbon-nitrogen bonds, a key step in the synthesis of many sulfamoyl amine derivatives. A notable strategy involves the direct C-H functionalization of (hetero)arenes. For instance, a cobalt-catalyzed, three-component reaction has been developed for the synthesis of α-substituted N-sulfonyl amines. This method brings together aryl aldehydes, primary sulfonamides, and (hetero)arenes, utilizing cobalt-catalyzed C(sp²)-H bond activation to directly form the C-N bond. This approach is highly modular, allowing for the creation of structurally diverse and highly substituted sulfonamides, which are valuable scaffolds in pharmaceutical research. researchgate.net

Organocatalytic Strategies for Sulfamoyl Amine Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of sulfamoyl amines. Chiral sulfinamides themselves can function as highly effective organocatalysts. The unique properties of the sulfinyl group, which can enhance acidity while providing a defined chiral environment, are leveraged in these systems. For example, chiral sulfinamide-based organocatalysts have enabled the first examples of catalytic asymmetric nitronate protonation, showcasing their potential in controlling stereochemistry in C-N bond-forming reactions without the need for transition metals. yale.edu

Ultrasound-Mediated Synthetic Transformations of Sulfonamides

The application of ultrasound energy has been shown to accelerate and improve the efficiency of various organic transformations, including those involving sulfonamides. While specific applications to this compound are not detailed, ultrasound has been successfully employed in the synthesis of N-heterocycles using sulfinamide-derived imines. For example, the reaction of a chiral imine with 1,3-dibromopropene (B8754767) in the presence of a zinc promoter to form trans-vinylaziridines was conducted at 50°C with a rotation speed of 1000 rpm, suggesting that mechanical and energetic inputs can play a crucial role in driving these reactions. nih.gov This indicates the potential for ultrasound to enhance the synthesis of sulfamoyl amine analogues by promoting faster reaction times and potentially improving yields.

Solid-Phase Synthesis Techniques for Sulfamoyl Amine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is invaluable for drug discovery and optimization. The robust nature of the tert-butanesulfinamide methodology lends itself well to solid-phase applications. The core reactions, including imine formation, diastereoselective nucleophilic addition, and cleavage, can be adapted to a solid support. This allows for the systematic variation of different building blocks (aldehydes/ketones and nucleophiles) to create a large and diverse library of chiral amine products. While the search results highlight the extensive use of tert-butanesulfinamide in solution-phase synthesis for creating diverse amines, the principles are directly transferable to solid-phase techniques for library generation. yale.edunih.gov

Compound Name Reference Table

Chemical Reactivity and Mechanistic Investigations of Tert Butylsulfamoyl Amine Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfamoyl Amine Moiety

The (tert-butylsulfamoyl)amine moiety possesses a dual reactivity profile, enabling it to act as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species. The nitrogen atom, bearing a lone pair of electrons, is the primary nucleophilic center. masterorganicchemistry.comlibretexts.org This nucleophilicity is fundamental to the formation of the sulfamoyl amine bond itself, typically through the reaction of tert-butylamine (B42293) with a sulfamoyl chloride or a related electrophilic sulfur species. cbijournal.commsu.edu The reactivity of the amine nitrogen as a nucleophile is influenced by steric hindrance from the bulky tert-butyl group, which can temper its reactivity compared to less hindered primary amines. masterorganicchemistry.com

Conversely, the sulfur atom in the sulfamoyl group serves as an electrophilic center. The electron-withdrawing nature of the two oxygen atoms creates a partial positive charge on the sulfur, making it susceptible to attack by nucleophiles. This electrophilicity is exploited in reactions such as transsulfamoylation, where the sulfamoyl group is transferred from one amine to another. The reactivity at the sulfur center is critical in the synthesis of various derivatives and in its role as a reactive intermediate in more complex transformations. The general mechanism for reactions involving amines as nucleophiles often begins with the formation of a bond utilizing the unshared electron pair on the nitrogen. libretexts.org

Rearrangement Reactions Involving Sulfamoyl Amine Systems

Sulfamoyl amine systems can undergo several types of rearrangement reactions, often triggered by specific reaction conditions or the presence of activating groups within the molecule. These rearrangements can lead to significant structural transformations and the formation of novel chemical entities.

One notable example involves the structural transformation of sulphamoylthiamine in basic media. rsc.org In this process, the molecule undergoes a change to a yellow form with the loss of two protons. The rate-limiting step is an intramolecular nucleophilic attack at the C2-position of the pyrimidine (B1678525) ring by the exocyclic amine, forming a σ-adduct intermediate. rsc.org This transformation highlights the ability of the sulfamoyl-modified amine to participate in complex intramolecular rearrangements.

Another significant rearrangement has been observed in the aminolysis of t-butyl sulfinamoylacetates. researchgate.net The reaction of these compounds with amines proceeds through a novel rearrangement in sulfur chemistry to yield thiooxamates. This transformation involves an intermediate sulfine, which is unambiguously evidenced by the formation of a Diels-Alder type adduct. researchgate.net This process demonstrates a carbophilic addition mechanism for secondary amines, showcasing a sophisticated rearrangement pathway for a structurally related tert-butyl substituted sulfur-nitrogen compound. researchgate.net

Furthermore, rearrangements of related O-(arenesulfonyl)hydroxylamines have been reported, which lead to the formation of ortho-sulfonyl anilines through an intermolecular mechanism. nih.gov While not a direct rearrangement of a sulfamoyl amine, this reaction illustrates the propensity of related sulfonyl-nitrogen compounds to undergo complex bond-forming and bond-breaking processes that rearrange the molecular scaffold. nih.gov

Radical Chemistry and Oxidation Studies relevant to the Tert-butylamine Scaffold

The tert-butylamine scaffold, a core component of this compound, is susceptible to radical-initiated reactions and oxidation. Atmospheric degradation studies of tert-butylamine (tBA) initiated by hydroxyl (OH) radicals show that the reaction primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.ukwhiterose.ac.ukresearchgate.net In the presence of nitrogen oxides (NOx), this initial radical formation leads to major products such as tert-butylnitramine ((CH3)3CNHNO2) and acetone (B3395972). whiterose.ac.ukwhiterose.ac.uk

The formation of acetone is a multi-step process involving the reaction of intermediates like tert-butylnitrosamine with OH radicals, which yields nitrous oxide (N2O) and the tert-butyl radical ((CH3)3Ċ). whiterose.ac.ukwhiterose.ac.uk This tert-butyl radical is subsequently converted to acetone and formaldehyde. whiterose.ac.ukresearchgate.net These studies underscore the reactivity of the N-H bond in the tert-butylamine structure towards radical abstraction.

The reactivity of related sulfur-nitrogen compounds towards radicals has also been investigated. Mechanistic studies on the reaction of sulfinylamines with alkyl radicals, generated via photoredox catalysis from carboxylic acids, have been conducted. nih.govrsc.org Radical clock experiments revealed that the reaction between an alkyl radical and a sulfinamide proceeds with a high rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹, confirming the high reactivity of sulfinylamines towards alkyl radicals. nih.gov This reaction demonstrates a kinetic preference for radical addition to the sulfur atom over the nitrogen atom, despite the thermodynamic preference for addition to nitrogen. nih.govrsc.org

Furthermore, radical cyclizations of ene sulfonamides proceed via the formation of an α-sulfonamidoyl radical intermediate. nih.govresearchgate.net This intermediate can then undergo β-elimination of a sulfonyl radical to form an imine, providing an alternative to traditional condensation routes for imine synthesis. nih.gov

Cyclization and Heterocycle Formation via Sulfamoyl Amine Intermediates

Derivatives of this compound, particularly sulfamoyl azides, are versatile intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles. These reactions often proceed through cycloaddition or intramolecular amination pathways.

A prominent application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. While the cycloaddition of electron-deficient sulfamoyl azides with terminal alkynes can sometimes lead to amide derivatives via ketenimine intermediates, specific catalytic systems can selectively produce N-sulfamoyl-1,2,3-triazoles. nih.gov For example, using a Cu(I) catalyst with a prolinamide ligand in aqueous media effectively generates these triazole products by inhibiting the cleavage of the N1-N2 bond in the 5-cuprated triazole intermediate. nih.gov These N-sulfamoyl-1,2,3-triazoles are stable compounds that can serve as precursors for rhodium azavinyl carbenes, which are reactive intermediates for further transformations. nih.gov

Intramolecular C-H amination of sulfamoyl azides provides a direct route to saturated heterocycles. A catalytic asymmetric ring-closing 1,5-C-H amination, catalyzed by a chiral ruthenium complex, yields chiral 1,2,5-thiadiazolidine-1,1-dioxides with high enantioselectivity, particularly when the C-H bond is in a benzylic position. organic-chemistry.orgorganic-chemistry.org

The versatility of sulfamoyl amine derivatives extends to other cyclization strategies. For instance, N-sulfonylamines can react with ynamines to form various heterocycles, including 2H-1,2-thiazete 1,1-dioxides. acs.org Additionally, radical cyclizations of ene sulfonamides can produce a range of fused and spirocyclic imines with five-, six-, and seven-membered rings. nih.gov This method involves an initial radical cyclization to form an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to yield the cyclic imine. nih.govresearchgate.net

Table 1: Examples of Heterocycle Formation from Sulfamoyl Amine Derivatives

Detailed Mechanistic Elucidation of Key Reactions

Kinetic studies are crucial for elucidating the mechanisms of reactions involving sulfamoyl amine derivatives. Such studies provide quantitative data on reaction rates, allowing for the determination of rate-limiting steps and the influence of substituents and reaction conditions.

The atmospheric degradation of tert-butylamine with OH radicals has been measured, yielding a rate constant of 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K. whiterose.ac.ukresearchgate.net This kinetic data is vital for atmospheric chemistry models and confirms the rapid initiation of the oxidation cascade.

In the study of sulphamoylthiamine's structural transformation in basic media, kinetic analysis identified the rate-limiting step as the intramolecular nucleophilic attack to form a σ-adduct (D'). rsc.org This step exhibits a second-order rate constant (k₁₄) of 66 dm³ mol⁻¹ s⁻¹. The subsequent transformation of this adduct into another intermediate (J')⁻ is significantly faster, with a second-order rate constant (k₄₅) of 7.90 × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org

Kinetic investigations of the aminolysis of related sulfamate (B1201201) esters, which serve as models for sulfamoyl amine reactivity, have utilized Brønsted plots to probe reaction mechanisms. scilit.com These studies have identified both concerted E2 and stepwise E1cB elimination mechanisms depending on the structure of the ester and the basicity of the amine nucleophile. scilit.comscilit.com For example, Brønsted plots for the reaction of N-phenylmethylsulfamate esters with tert-butylamine in chloroform (B151607) yielded a βlg value of -1.25, consistent with an E2-type process with some E1cB-like character. scilit.com

Table 2: Selected Kinetic Data for Sulfamoyl Amine and Related Transformations

The elucidation of reaction mechanisms often hinges on the direct or indirect identification of transient intermediates. In the chemistry of this compound derivatives, several key intermediates have been postulated and, in some cases, characterized.

In radical cyclizations of ene sulfonamides, the formation of an α-sulfonamidoyl radical is a key mechanistic step. nih.gov This intermediate is generated after the initial radical cyclization and its existence is strongly supported by the subsequent β-elimination reaction that leads to the formation of stable imine products and a phenylsulfonyl radical. nih.govresearchgate.net The isolation of these imine products provides compelling evidence for the formation and reactivity of the α-sulfonamidoyl radical. nih.gov

The reaction of sulfamoyl azides with alkynes can proceed through different pathways depending on the catalyst. In many copper-catalyzed systems, a ketenimine intermediate is formed. nih.gov This occurs via the cleavage of the N1-N2 bond of a 5-cuprated triazole intermediate. The ketenimine is highly reactive and is subsequently trapped by water, alcohols, or amines to form amides, imidates, or amidines, respectively, which are often the observed products instead of the triazole. nih.gov

In contrast, when sulfamoyl azides are used to generate 1-sulfamoyl-1,2,3-triazoles, these products themselves can act as stable precursors to rhodium azavinyl carbenes . nih.gov These versatile reactive intermediates can then undergo further reactions, such as asymmetric addition to olefins. nih.gov

The aminolysis of t-butyl sulfinamoylacetates has been shown to proceed via a sulfine intermediate . researchgate.net The presence of this transient species was unambiguously confirmed by trapping it as a Diels-Alder adduct, providing clear evidence for its role in the rearrangement that ultimately yields thiooxamates. researchgate.net

Advanced Analytical and Structural Characterization of Tert Butylsulfamoyl Amine Systems

High-Resolution Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (Tert-butylsulfamoyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively offer a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms (chemical shift), the connectivity between neighboring atoms (spin-spin coupling), and the spatial arrangement of atoms (conformational analysis). auremn.org.br For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The nine protons of the tert-butyl group are chemically equivalent and would appear as a single, sharp singlet. The protons attached to the nitrogen atoms of the sulfamoyl group (-SO₂NH₂) would also produce distinct signals. The chemical shift of these N-H protons can be broad and variable, often appearing between 0.5-5.0 ppm, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. Carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear at a characteristic downfield shift, typically in the 10-65 ppm region. libretexts.org The spectrum of this compound would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons of the tert-butyl group.

Conformational Analysis: NMR can also be used to study the molecule's flexibility and preferred conformations in solution. auremn.org.brnih.gov Rotational barriers around the C-N and S-N bonds can be investigated using variable-temperature NMR studies. However, for a small and flexible molecule like this compound, rapid conformational exchange at room temperature is expected, leading to time-averaged NMR signals. nih.gov

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| (CH₃)₃C- | ¹H | ~1.3 | Singlet (s) | Represents nine equivalent protons. |

| -SO₂NH₂ | ¹H | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. libretexts.org |

| (CH₃)₃C - | ¹³C | ~50 - 60 | N/A | Quaternary carbon attached to nitrogen. |

| (C H₃)₃C- | ¹³C | ~30 | N/A | Three equivalent methyl carbons. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. renishaw.com These methods are complementary and essential for identifying functional groups within the this compound structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups in this compound have distinct IR absorptions. The primary amine of the sulfamoyl group (-NH₂) is expected to show two N-H stretching bands in the 3500-3300 cm⁻¹ region (one for asymmetric and one for symmetric stretching). wpmucdn.comorgchemboulder.com An N-H bending vibration should appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com The sulfonyl group (-SO₂) will exhibit strong, characteristic asymmetric and symmetric S=O stretching bands, typically found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.com The presence of the tert-butyl group will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1360 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. renishaw.com It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, making it an excellent complement to IR. The S=O symmetric stretch of the sulfonyl group is expected to produce a strong Raman signal. cdnsciencepub.com Vibrations associated with the C-C and C-N skeletal framework of the tert-butyl group are also readily observed in Raman spectra. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and aiding in structural confirmation.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3500 - 3300 | 3500 - 3300 | Medium (IR), Weak (Raman) ias.ac.in |

| C-H Stretch | tert-butyl | 2980 - 2870 | 2980 - 2870 | Strong |

| N-H Bend | -NH₂ | 1650 - 1580 | 1650 - 1580 | Medium-Strong (IR) orgchemboulder.com |

| S=O Stretch (asymmetric) | -SO₂- | 1350 - 1300 | 1350 - 1300 | Strong (IR), Weak (Raman) cdnsciencepub.com |

| S=O Stretch (symmetric) | -SO₂- | 1160 - 1120 | 1160 - 1120 | Strong (IR & Raman) cdnsciencepub.com |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | 1250 - 1020 | Weak-Medium orgchemboulder.com |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₄H₁₂N₂O₂S).

Exact Mass Determination: The calculated monoisotopic mass of this compound is 152.0620 Da. HRMS analysis should yield an experimental mass that matches this theoretical value very closely (typically within 5 ppm), providing strong evidence for the compound's identity and elemental composition.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry fragments the molecule in a predictable manner, offering structural clues. For this compound, a prominent fragmentation pathway involves the loss of a tert-butyl group to form a very stable tert-butyl cation. This results in a characteristic base peak or significant fragment ion at m/z 57. nih.govdoi.org This [M-57]⁺ fragment is a hallmark of compounds containing a tert-butyl group attached to a heteroatom. Other potential fragmentations include the loss of the sulfamoyl group (-SO₂NH₂) or parts thereof, such as SO₂ or NH₂. Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of its constituent parts.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₄H₁₂N₂O₂S⁺˙ | 152.0620 | Molecular Ion |

| [M - CH₃]⁺ | C₃H₉N₂O₂S⁺ | 137.0385 | Loss of a methyl radical |

| [M - C₄H₉]⁺ | H₃N₂O₂S⁺ | 94.9915 | Loss of a tert-butyl radical; cleavage of the C-N bond |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-butyl cation; often the base peak doi.org |

| [M - SO₂NH₂]⁺ | C₄H₁₀N⁺ | 72.0813 | Loss of the sulfamoyl group |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the analytical goal.

HPLC is the premier method for the analysis and purification of polar, non-volatile, or thermally unstable compounds like this compound. helsinki.fi It is widely used for purity assessment and quantitative analysis in various matrices. researchgate.netnih.gov

A typical HPLC method would employ a reversed-phase column (e.g., C18) where a nonpolar stationary phase interacts with the analyte. globalresearchonline.net The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. globalresearchonline.net Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfamoyl group provides some UV absorbance. For trace-level quantification, sensitivity can be significantly enhanced by pre-column derivatization with a chromophoric or fluorophoric agent like dabsyl chloride or o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine. nih.govresearchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic molecules. globalresearchonline.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) | Allows for gradient or isocratic elution to achieve optimal separation. globalresearchonline.net |

| Flow Rate | 1.0 - 1.5 mL/min | Typical analytical flow rate for standard bore columns. globalresearchonline.net |

| Detector | UV (e.g., 230 nm) | General purpose detection for compounds with some UV absorbance. globalresearchonline.net |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the hot injection port. jfda-online.comresearchgate.net To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. iu.edu

The active hydrogens on the amine groups are the primary targets for derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach. doi.org This process replaces the acidic N-H protons with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivative is much more volatile and exhibits improved chromatographic behavior. iu.edu The derivatized sample can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass spectrum. The TBDMS derivatives are particularly useful as they often produce a strong [M-57]⁺ ion upon fragmentation, aiding in structural confirmation. nih.govdoi.org

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA or MTBSTFA | Forms volatile and thermally stable silyl (B83357) derivatives. doi.org |

| Reaction Conditions | Heat at 70-90 °C for 30-90 min | Ensures complete derivatization of the polar N-H groups. doi.org |

| GC Column | Capillary column (e.g., DB-5ms, CP-Volamine) | Provides high-resolution separation of derivatized analytes. google.com |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase for GC. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification and structure confirmation. |

Ion Chromatography (IC) for Charged Species

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species in a sample. metrohm.com For a compound such as this compound, which is a weak base, IC is particularly well-suited for analysis in its protonated, cationic form. thermofisher.com The method relies on the principles of ion exchange, where the analyte ions and eluent ions compete for active sites on a stationary phase. google.com

In the context of this compound and related charged species, cation-exchange chromatography is the method of choice. thermofisher.com The protonated amine carries a positive charge and can be effectively separated on a cation-exchange column. amazonaws.com The separation is typically followed by suppressed conductivity detection, a technique that reduces the background conductivity of the eluent to provide a stable baseline and enhance the sensitivity of analyte detection. thermofisher.comthermofisher.com Reagent-Free™ Ion Chromatography (RFIC™) systems can electrolytically generate high-purity eluents, such as methanesulfonic acid, ensuring precise and consistent separations. thermofisher.com

The selection of the column and eluent conditions is critical for achieving optimal separation of amines from other cations that may be present in the sample matrix. thermofisher.comamazonaws.com High-capacity cation-exchange columns are designed to resolve a wide range of amines and are suitable for samples where the analyte may be present at low concentrations in a matrix with high ionic strength. thermofisher.com The retention time of the protonated this compound would be dependent on its affinity for the stationary phase relative to the eluent ions, allowing for its identification and quantification against a calibrated standard.

Below is a table summarizing typical experimental conditions for the analysis of amines using ion chromatography, which would be applicable for developing a method for this compound.

| Parameter | Typical Conditions | Purpose |

| Instrument | High-Performance Ion Chromatography (HPIC) System | Provides high-pressure capability for efficient separations. |

| Column | Cation-exchange column (e.g., Dionex IonPac CS19) thermofisher.com | Stationary phase with negatively charged functional groups to retain and separate cations. thermofisher.com |

| Eluent | Methanesulfonic Acid (MSA) Gradient thermofisher.com | An acidic eluent ensures the amine is in its protonated (cationic) form and serves as the competing ion to elute the analyte. thermofisher.com |

| Detection | Suppressed Conductivity thermofisher.com | Reduces background eluent conductivity and enhances the signal-to-noise ratio for the analyte. thermofisher.com |

| Suppressor | Cation Self-Regenerating Suppressor (e.g., Dionex CDRS 600) thermofisher.com | Electrolytically neutralizes the eluent to lower the background signal before detection. thermofisher.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the retention time and resolution of the separation. |

| Injection Volume | 5 - 25 µL | The amount of sample introduced into the system for analysis. |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the solid-state structure of crystalline materials. spectroscopyonline.comsemanticscholar.org It provides fundamental information about the atomic arrangement, crystal structure, and phase of a substance. nih.gov For this compound systems, XRD methods are critical for unambiguously determining the three-dimensional molecular structure, identifying crystalline phases (polymorphism), and assessing the purity of bulk materials. rigaku.comamericanpharmaceuticalreview.com

Single Crystal X-ray Diffraction of this compound Analogues

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. mdpi.commdpi.com This technique involves directing a beam of X-rays onto a single, high-quality crystal and analyzing the resulting diffraction pattern. mdpi.com The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the calculation of exact bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While specific SCXRD data for this compound is not publicly available, analysis of structurally similar compounds provides insight into the expected molecular geometry and crystal packing. For example, the crystal structure of tert-butyl (phenylsulfinyl)carbamate, an analogue containing the tert-butyl and sulfinyl groups, has been elucidated. researchgate.net Such studies reveal critical information about conformational preferences and non-covalent interactions that dictate the solid-state architecture. The data obtained from an SCXRD experiment is highly detailed, as shown in the table below, which presents typical crystallographic data obtained for an analogue.

| Parameter | Value (for tert-butyl (phenylsulfinyl)carbamate) researchgate.net | Description |

| Chemical Formula | C₁₁H₁₅NO₃S | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The symmetry group describing the arrangement of molecules in the unit cell. |

| a (Å) | 11.2345(7) | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.1123(6) | The length of the 'b' axis of the unit cell. |

| c (Å) | 11.5678(7) | The length of the 'c' axis of the unit cell. |

| β (°) ** | 105.998(3) | The angle between the 'a' and 'c' axes. |

| Volume (ų) | 1261.34(13) | The total volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) ** | 1.343 | The theoretical density of the crystal. |

Theoretical and Computational Studies of Tert Butylsulfamoyl Amine Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide information on molecular orbitals, charge distribution, and the nature of chemical bonds. For (Tert-butylsulfamoyl)amine, these methods elucidate the electronic characteristics of the sulfamoyl group and the influence of the bulky tert-butyl substituent. Computational approaches can model the molecule's geometry and energetics, providing a foundation for understanding its behavior. nih.gov

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. indexcopernicus.com It is used to determine the electronic structure of molecules by calculating the electron density, rather than the full wavefunction. indexcopernicus.com For this compound, DFT methods, such as those employing the B3LYP functional, can predict a wide range of molecular properties. indexcopernicus.comallresearchjournal.com These include optimized molecular geometries (bond lengths and angles), vibrational frequencies, and electronic properties like frontier molecular orbital (HOMO-LUMO) energies. allresearchjournal.commultidisciplinaryjournals.com

The analysis of the HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. indexcopernicus.com Natural Bond Orbital (NBO) analysis, another common application, provides insights into intramolecular charge transfer and hyperconjugative interactions between bonding and anti-bonding orbitals. indexcopernicus.commultidisciplinaryjournals.com

| Property | Description | Typical Application for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. allresearchjournal.com | Determine the 3D structure and steric effects of the tert-butyl group. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity. multidisciplinaryjournals.com | Predict the molecule's susceptibility to electronic excitation and charge transfer. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating charge distribution. indexcopernicus.com | Identify nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. |

| NBO Analysis | Analyzes charge transfer and donor-acceptor interactions between orbitals. indexcopernicus.com | Understand the stability arising from intramolecular electronic interactions. |

| Global Reactivity Descriptors | Properties like chemical hardness, potential, and electrophilicity derived from HOMO/LUMO energies. indexcopernicus.com | Quantify and compare the overall reactivity with other related molecules. |

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which can adopt multiple spatial arrangements (conformers) due to rotation around single bonds. Ab initio and semi-empirical methods are two classes of quantum calculations used for this purpose.

Ab initio methods calculate all electronic integrals from first principles, without experimental parameters, offering high accuracy but at a significant computational cost. researchgate.net They are suitable for smaller systems or when high precision is required for specific conformers. researchgate.netresearchgate.net In contrast, semi-empirical methods, such as AM1, are derived from the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations by neglecting certain integrals. researchgate.netrsc.org This makes them significantly faster and well-suited for exploring the potential energy surface of larger molecules to identify multiple low-energy conformers. rsc.org For this compound, a semi-empirical method could first be used to perform a broad conformational search, followed by higher-level ab initio or DFT calculations to refine the geometries and relative energies of the most stable conformers found. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical methods are excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. nih.govmdpi.com For this compound, MD simulations can reveal how the molecule behaves in a solution, how it interacts with solvent molecules, and the full range of its conformational landscape. nih.gov

By analyzing the trajectory of an MD simulation, researchers can understand the stability of different conformations, the transitions between them, and how the molecule's flexibility is influenced by its environment. nih.govnih.gov This is particularly useful for studying how this compound might interact with a biological target, as both the ligand and the protein are dynamic entities. nih.gov

Mechanistic Investigations through Computational Modeling of Transition States

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. nih.govmit.edu The structure and energy of the transition state are often fleeting and difficult to observe experimentally, making computational modeling an essential tool for mechanistic investigations. mit.edunih.gov

For reactions involving this compound, computational methods can be used to locate the transition state structure on the potential energy surface. nih.gov Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that this structure indeed connects the desired reactants and products. nih.govresearchgate.net This process delineates the entire reaction path, providing a step-by-step view of bond-breaking and bond-forming processes. nih.gov Advanced analyses can also reveal "hidden intermediates" and "hidden transition states," which are transient species along the reaction path that can influence the reaction dynamics. nih.govresearchgate.net

| Step | Description | Purpose |

|---|---|---|

| 1. Optimize Reactant & Product Structures | Calculate the minimum energy geometries of the starting materials and final products. | Establish the energy endpoints of the reaction. |

| 2. Locate the Transition State (TS) | Search for the first-order saddle point on the potential energy surface between reactants and products. nih.gov | Identify the structure and energy of the reaction's kinetic barrier. |

| 3. Frequency Calculation | Calculate the vibrational frequencies of the optimized TS structure. | Confirm the structure is a true transition state (it must have exactly one imaginary frequency). |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Trace the minimum energy path from the TS down to the reactants and products. nih.gov | Verify that the located TS connects the correct reactants and products. |

Structure-Reactivity Relationship Prediction via Computational Chemistry

Computational chemistry is instrumental in developing Quantitative Structure-Reactivity Relationships (QSRR), which correlate a molecule's structural or electronic features with its chemical reactivity. researchgate.net By calculating a set of molecular descriptors for a series of related compounds, such as derivatives of this compound, it is possible to build a statistical model that predicts their reactivity in a specific chemical reaction. researchgate.net

These descriptors can be derived from quantum chemical calculations and include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and thermodynamic properties (e.g., heats of formation). researchgate.net QSRR models can guide the synthesis of new compounds by predicting which structural modifications are most likely to enhance or diminish a desired reactivity, thereby saving time and resources. nih.gov

In Silico Design and Virtual Screening of New Sulfamoyl Amine Structures

In silico (computational) methods are a cornerstone of modern drug discovery and materials science. researchgate.net Virtual screening and molecular docking are used to computationally assess the binding of a large library of chemical structures to a specific protein target. researchgate.netmdpi.com This approach can be used to design new derivatives of this compound with potential biological activity. mdpi.com

The process typically involves docking a virtual library of sulfamoyl amine structures into the active site of a target protein. mdpi.commdpi.com A scoring function then estimates the binding affinity for each compound, allowing researchers to rank them and prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing. researchgate.net This computational pre-screening significantly accelerates the discovery process by focusing experimental efforts on molecules with the highest probability of success. mdpi.commdpi.com

Applications of Tert Butylsulfamoyl Amine and Its Derivatives in Diverse Chemical Research

Strategic Building Blocks in Organic Synthesis

(Tert-butylsulfamoyl)amine and its derivatives serve as crucial starting materials and intermediates in a variety of organic transformations. Their unique structural and electronic properties allow for the construction of diverse molecular frameworks. A notable derivative, N-(tert-butoxycarbonyl)sulfamoyl chloride, is a highly reactive electrophilic sulfamoylating agent. nih.gov This reagent readily participates in reactions with a wide range of nucleophiles, including alcohols, amines, and hydroxylamines, to form sulfamates, sulfamides, and hydroxysulfamides, respectively. nih.gov The presence of the Boc protecting group is advantageous as it simplifies purification processes and reduces the number of synthetic steps required. nih.gov

The tert-butylsulfinamide derivative, in particular, has been extensively used as a precursor for the synthesis of a large number of amines. researchgate.net It can be employed in racemic form when the desired product is achiral or when the sulfinyl group is not the primary stereocontrolling element in a given reaction. researchgate.net

Role as Chiral Auxiliaries in Enantioselective Transformations

Perhaps one of the most significant applications of this compound derivatives is in the field of asymmetric synthesis, where they function as highly effective chiral auxiliaries. Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, are widely recognized for their ability to induce stereoselectivity in a variety of chemical reactions, leading to the formation of chiral amines and their derivatives with high optical purity. acs.org

The general strategy involves the condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. This intermediate then undergoes a diastereoselective nucleophilic addition. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus controlling the stereochemical outcome of the reaction. wikipedia.org A broad range of nucleophiles, including organometallic reagents and enolates, have been successfully employed in this methodology. wikipedia.org Subsequent acidic cleavage of the sulfinyl group yields the desired chiral amine. acs.orgwikipedia.org

The high degree of stereocontrol imparted by the tert-butylsulfinyl group has made this methodology a cornerstone in the asymmetric synthesis of nitrogen-containing compounds. acs.org The utility of this approach is further enhanced by the commercial availability of both enantiomers of tert-butanesulfinamide and the development of efficient recycling protocols for the chiral auxiliary. rsc.org

Table 1: Diastereoselective Nucleophilic Additions to Chiral N-tert-Butanesulfinyl Imines

| Nucleophile | Electrophile (Imine precursor) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Grignard Reagents | Various Aldehydes and Ketones | Good to Excellent | acs.org |

| Organolithium Compounds | Various Aldehydes and Ketones | Good to Excellent | researchgate.net |

| Enolates | Various Aldehydes and Ketones | Good to Excellent | wikipedia.org |

Development of Novel Chemical Reagents and Catalysts

Derivatives of this compound have been instrumental in the development of new reagents and catalysts for organic synthesis. As mentioned previously, N-(tert-butoxycarbonyl)sulfamoyl chloride is a versatile reagent for sulfamoylation, offering a practical alternative to sulfamoyl chloride. nih.gov

Furthermore, the sulfinamide moiety has been incorporated into the structure of ligands for asymmetric transition metal catalysis. The unique electronic properties and the chiral environment provided by the sulfinyl group can significantly influence the outcome of catalytic transformations. researchgate.net For instance, sulfinamide-based ligands have been developed for use in asymmetric catalysis, demonstrating the potential of these compounds to modulate the reactivity and selectivity of metal catalysts. researchgate.net

The development of organocatalysts based on the sulfinyl group is another area of active research. The ability of the sulfinyl group to enhance the acidity of adjacent protons while providing a chiral environment has been exploited in the design of novel hydrogen-bonding organocatalysts. researchgate.net

Contribution to the Synthesis of Complex Molecular Architectures (excluding biologically active substances)

The synthetic methodologies enabled by this compound derivatives have been applied to the construction of complex molecular architectures that are not necessarily designed for biological applications. The ability to introduce chiral amine functionalities with high stereocontrol is valuable in the total synthesis of intricate molecular targets and in the construction of supramolecular structures.

For example, the principles of diastereoselective addition to N-tert-butanesulfinyl imines can be applied in the synthesis of macrocyclic structures containing stereogenic nitrogen centers. The sulfinamide-directed approach allows for the precise installation of chirality within the macrocyclic framework. While much of the literature focuses on natural product synthesis, the underlying synthetic strategy is broadly applicable to the construction of non-natural complex molecules. For instance, the synthesis of nitrogen and sulfur-containing macrocycles has been explored, where the amine functionalities serve as key components of the cyclic structure. nih.gov

In the realm of supramolecular chemistry, the formation of mechanically interlocked molecules such as rotaxanes often relies on the synthesis of macrocyclic components and linear "axles" with specific recognition motifs. The synthesis of these components can involve amine functionalities, and the stereocontrolled introduction of these groups using tert-butylsulfinamide chemistry could, in principle, be used to create chiral rotaxanes and other complex supramolecular assemblies. nih.gov

Future Directions and Emerging Research Avenues in Tert Butylsulfamoyl Amine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. unibo.it Research into the synthesis of (tert-butylsulfamoyl)amine and related sulfonamides is increasingly focused on developing eco-friendly methodologies. nih.govmdpi.com Key strategies include the use of benign solvents, solvent-free reaction conditions, and alternative energy sources to drive reactions.

One promising approach is the use of water as a reaction medium, which eliminates the need for volatile and often toxic organic solvents. mdpi.com The synthesis of sulfonamide derivatives has been successfully demonstrated using water in conjunction with a simple base like sodium carbonate to scavenge the HCl generated during the reaction. mdpi.com This method not only reduces environmental harm but also simplifies product isolation, often requiring only filtration. mdpi.com

Alternative energy sources are also being explored to enhance reaction efficiency and reduce energy consumption. Ultrasound irradiation, for instance, has been used for the N-acylation of sulfonamides under solvent-free conditions, leading to high yields in short reaction times. researchgate.net Similarly, microwave-assisted synthesis has proven effective for preparing sulfonamide derivatives of cyclic arylguanidines, significantly reducing reaction times from hours to minutes. nih.gov

These green approaches are summarized in the table below, highlighting the shift away from traditional, less environmentally friendly synthetic routes.

| Green Chemistry Strategy | Application in Sulfonamide Synthesis | Advantages |

| Alternative Solvents | Use of H₂O as a solvent for coupling sulfonyl chlorides and amines. nih.govmdpi.com | Eliminates toxic organic solvents, simplifies workup. mdpi.com |

| Solvent-Free Conditions | N-acylation of sulfonamides and nitrosation of amines using ultrasound or neat conditions. researchgate.netrsc.org | Reduces waste, lowers costs, simplifies purification. rsc.org |

| Alternative Energy | Ultrasound and microwave irradiation to accelerate reactions. nih.govresearchgate.net | Faster reaction times, higher yields, milder conditions. nih.govresearchgate.net |

The continued development of these sustainable practices will be crucial for the large-scale and environmentally responsible production of this compound and its derivatives.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving existing synthetic methods, researchers are actively exploring novel reactivity patterns and unprecedented transformations for sulfamoyl amines. This involves discovering new ways to construct the sulfonamide core and utilizing it as a building block for more complex molecules.

A significant recent development is the ability to generate sulfonamides, which are bioisosteres of amides, directly from the traditional amide coupling partners: carboxylic acids and amines. acs.org This transformation leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids into sulfonyl chlorides in situ, which then react with an amine in a one-pot process. acs.org This strategy opens up new avenues for drug discovery by allowing for the direct conversion of known amide-containing pharmacophores into their sulfonamide analogues. acs.org

Another area of innovation is the use of sulfamide (B24259) intermediates in novel electrochemical reactions. Researchers have developed a unified strategy for synthesizing diazenes from primary amines, which proceeds through a sulfamide intermediate formed via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. acs.org This two-step method, involving the formation of a sulfamide followed by electrochemical oxidation, tolerates a wide range of functional groups. acs.org

The inherent reactivity of the amine functionality is also being leveraged in new ways. Enaminones, for example, can undergo redox-active transformations, including oxidative coupling, to construct new C-N bonds, leading to the synthesis of polyfunctional amines. researchgate.net Furthermore, new catalytic strategies are emerging for the direct conversion of simple feedstocks like nitriles into highly valuable, enantiomerically pure α-tertiary primary amines in a one-pot process. nih.gov These approaches, while not directly demonstrated on this compound itself, represent the forefront of amine chemistry and suggest future possibilities for derivatizing the sulfamoyl amine scaffold.

Integration with Automation and High-Throughput Experimentation

The discovery and optimization of chemical reactions are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov These technologies allow for the rapid screening of vast arrays of catalysts, reagents, and reaction conditions, dramatically accelerating the development of new synthetic methods for molecules like this compound. purdue.eduresearchgate.net

HTE platforms typically utilize microtiter plates (e.g., 96-well or 384-well formats) where hundreds of unique experiments can be run in parallel on a microscale (10-100 μL). nih.govpurdue.edu This miniaturization minimizes the consumption of valuable starting materials and reagents. nih.gov Automated liquid handling robots dispense precise amounts of stock solutions, while rapid analytical techniques like UPLC-MS provide quantitative results quickly. nih.govnih.gov

This data-rich approach is ideal for tackling complex challenges in synthetic chemistry, such as:

Methodology Development: Screening large libraries of ligands and catalysts to identify optimal conditions for a new transformation. researchgate.net

Reaction Optimization: Systematically examining every combination of experimental parameters (e.g., solvent, base, temperature, additives) to maximize yield and selectivity. nih.gov

Scope Evaluation: Quickly testing the applicability of a newly developed reaction across a diverse range of substrates. nih.gov

For this compound chemistry, HTE could be used to discover novel catalysts for its synthesis, optimize conditions for its derivatization, or screen for entirely new reactions. The integration of continuous flow synthesis with automated systems further enhances this capability, allowing for the sequential, automated production of libraries of related compounds for screening in drug discovery and materials science. nih.gov Software tools are also being developed to facilitate the design, execution, and analysis of these complex experimental arrays, making HTE more accessible to the broader chemistry community. nih.govchemrxiv.org

Interdisciplinary Research with Materials Science

The unique structural and electronic features of the sulfamoyl amine group make it an attractive building block for the synthesis of novel materials. Interdisciplinary research at the intersection of organic synthesis and materials science is focused on incorporating the this compound moiety and related structures into advanced polymers and functional materials.

A key area of exploration is the development of polysulfamides. By designing specific monomer units containing the sulfamide linkage, researchers can create polymers with tailored backbone structures. acs.org Computational modeling is being used to predict how these polymers will self-assemble, guiding the synthesis of materials with specific organizational properties. acs.org This approach could lead to the creation of new materials with applications in areas such as separation membranes, high-performance fibers, and biomaterials.

The incorporation of sulfonamide functionalities is also a strategy for creating novel heterocyclic compounds that can serve as precursors for more complex materials. tandfonline.com By combining the sulfonamide group with other reactive moieties like succinimide (B58015) and carboxamide, chemists can synthesize a series of derivatives with diverse structural possibilities. tandfonline.com These efforts contribute to the development of new molecular building blocks for the construction of functional organic materials.

| Research Area | Focus | Potential Material Application |

| Polysulfamide Synthesis | Design and synthesis of polymers with sulfamide groups in the backbone. acs.org | Advanced fibers, membranes, functional plastics. |

| Functional Monomers | Creation of novel heterocyclic building blocks incorporating sulfonamide moieties. tandfonline.com | Precursors for specialty polymers and organic materials. |

This interdisciplinary work, focusing on the synthesis and construction of new materials, leverages the fundamental chemistry of sulfamoyl amines to create next-generation products.

Advancements in Computational Design for Tailored Sulfamoyl Amine Systems

Computational chemistry has become an indispensable tool for modern chemical research, enabling the design and prediction of molecular behavior before a single experiment is performed. For this compound and related systems, computational methods like Density Functional Theory (DFT) are providing unprecedented insights into molecular structure, reactivity, and potential applications. tandfonline.comnih.gov

DFT calculations are widely used to:

Optimize Molecular Geometries: Predict the three-dimensional structure of novel sulfonamide-containing molecules with high accuracy. tandfonline.com

Analyze Electronic Structure: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide information about a molecule's reactivity and electronic characteristics. tandfonline.comtandfonline.com

Predict Spectroscopic Data: Compute theoretical NMR, IR, and UV-vis spectra to aid in the characterization and structural confirmation of newly synthesized compounds. nih.gov

Guide Rational Design: Computationally screen virtual libraries of compounds to identify promising candidates for specific applications, such as enzyme inhibitors, before committing resources to their synthesis. tandfonline.comthesciencein.org

For example, researchers have used DFT calculations to study novel benzamides bearing a sulfonamide moiety, optimizing their structures and evaluating their potential as inhibitors of human carbonic anhydrase II through molecular docking simulations. tandfonline.com In materials science, computational analysis is used to compare different methods of functionalizing polymer membranes with amine groups, predicting which approach will lead to superior performance characteristics like hemocompatibility. mdpi.com These theoretical studies offer a powerful complement to experimental work, reducing the time and resources required for discovery and providing a deeper understanding of the underlying chemical principles. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (tert-butylsulfamoyl)amine in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via tert-butyl chloroformate or tert-butylsulfonyl chloride intermediates. Purification often employs column chromatography or recrystallization, followed by structural confirmation via H/C NMR and mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC).

- Structural Integrity : NMR spectroscopy (H, C) for functional group identification, Fourier-transform infrared spectroscopy (FTIR) for bond vibrations, and high-resolution MS for molecular weight confirmation. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for volatile reactions.

- Waste Disposal : Segregate chemical waste and collaborate with certified waste management services for neutralization or incineration .

Q. What solvent systems are optimal for dissolving this compound in reaction media?

- Methodological Answer : Solubility tests in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or chlorinated solvents (e.g., dichloromethane) are recommended. For aqueous compatibility, use co-solvents like ethanol or acetonitrile. Conduct phase-solubility diagrams to optimize solvent ratios .

Advanced Research Questions

Q. How can conflicting spectral data in this compound characterization be systematically resolved?

- Methodological Answer :

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, MS, X-ray crystallography).

- Contradiction Analysis : Replicate experiments under controlled conditions and consult computational tools (e.g., density functional theory, DFT) to predict spectral patterns. Document deviations in metadata for reproducibility audits .

Q. What advanced computational methods predict the reactivity of this compound in CO capture systems?

- Methodological Answer :

- Thermodynamic Modeling : Use vapor-liquid equilibrium (VLE) data to simulate CO absorption efficiency.

- Quantum Mechanics : Apply DFT to study amine-CO carbamate formation kinetics. Validate with experimental reaction calorimetry .

Q. What methodologies assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC or FTIR.

- Degradation Pathways : Identify byproducts using LC-MS/MS and propose stabilization strategies (e.g., inert atmosphere storage) .

Q. How do steric effects of the tert-butyl group influence reaction pathways in sulfamoyl amine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.